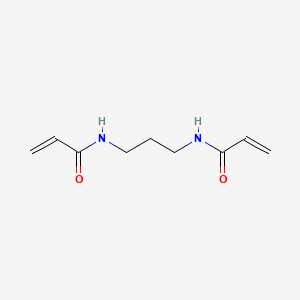n,n'-(Propane-1,3-diyl)diacrylamide
CAS No.: 4887-13-2
Cat. No.: VC8428374
Molecular Formula: C9H14N2O2
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4887-13-2 |
|---|---|
| Molecular Formula | C9H14N2O2 |
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | N-[3-(prop-2-enoylamino)propyl]prop-2-enamide |
| Standard InChI | InChI=1S/C9H14N2O2/c1-3-8(12)10-6-5-7-11-9(13)4-2/h3-4H,1-2,5-7H2,(H,10,12)(H,11,13) |
| Standard InChI Key | GJQRYIOSVPEUQJ-UHFFFAOYSA-N |
| SMILES | C=CC(=O)NCCCNC(=O)C=C |
| Canonical SMILES | C=CC(=O)NCCCNC(=O)C=C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N,N'-(Propane-1,3-diyl)diacrylamide consists of a central propane-1,3-diyl chain () flanked by two acrylamide groups () at the terminal nitrogen atoms. The planar geometry of the acrylamide groups facilitates -stacking interactions, while the propane spacer introduces conformational flexibility .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 182.220 g/mol | |
| Exact Mass | 182.106 g/mol | |
| LogP (Partition Coefficient) | 0.7627 | |
| Polar Surface Area | 58.20 Ų |
The LogP value indicates moderate hydrophobicity, suggesting compatibility with both aqueous and organic phases in polymerization systems .
Spectroscopic and Crystallographic Data
Synthesis and Industrial Production
Conventional Synthesis Routes
The synthesis typically involves a two-step process:
-
Condensation Reaction: 1,3-Diaminopropane reacts with acryloyl chloride in a base-mediated environment to form the diacrylamide. This method mirrors the synthesis of N,N'-(propane-1,3-diyl)dibenzamide (PDBA), where benzoyl chloride reacts with 1,3-diaminopropane under alkaline conditions .
-
Purification: Crude product is recrystallized from ethanol-toluene mixtures to yield pure N,N'-(Propane-1,3-diyl)diacrylamide .
Critical Parameters:
-
Temperature control (<10°C) to prevent premature polymerization .
-
Stoichiometric excess of acryloyl chloride to ensure complete diamine conversion .
Alternative Methodologies
Recent advances employ enzymatic catalysis or green solvents to enhance sustainability. For example, lipase-mediated acrylation of 1,3-diaminopropane in ionic liquids has shown promise, reducing byproduct formation .
Applications in Polymer Science and Materials Engineering
Crosslinking in Hydrogels
The compound’s bifunctionality enables covalent crosslinking in polyacrylamide hydrogels, enhancing mechanical strength and swelling capacity. Applications include:
-
Drug Delivery Systems: Tunable pore sizes facilitate controlled release kinetics .
-
Tissue Engineering Scaffolds: Biocompatibility with mammalian cells supports regenerative medicine .
Surface Functionalization
N,N'-(Propane-1,3-diyl)diacrylamide grafts onto polymer surfaces via UV-initiated polymerization, imparting hydrophilicity or reactivity for biosensor fabrication .
Recent Research and Future Directions
Conformational Studies
Computational models (e.g., B3LYP/6-311+G(2d,p)) predict that the tttt (all-trans) conformation is energetically favorable, but crystal packing forces may stabilize alternative conformations . Such insights guide the design of thermally stable polymers.
Biotechnological Innovations
Metabolic engineering of Escherichia coli to produce 1,3-diaminopropane—a precursor—highlights potential for bio-based synthesis routes, reducing reliance on petrochemical feedstocks .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume